molecular formula C8H16Cl2N4O B1377808 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride CAS No. 1573547-23-5

2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride

Cat. No. B1377808
M. Wt: 255.14 g/mol
InChI Key: NFVZHTRCOTUPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride, also known as N-isopropyl-pyrazole-5-acetamide dihydrochloride (NIPA-DHC), is a synthetic compound with potential applications in a variety of scientific research contexts. NIPA-DHC is a small molecule that has been used for a variety of purposes in laboratory experiments, including as an inhibitor of enzymes, a ligand for receptors, and a tool for studying protein-protein interactions.

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including structures related to 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride, are recognized for their wide-ranging biological activities. These compounds have been extensively studied for their therapeutic potentials in various diseases. A key focus has been on their role as pharmacophores, contributing significantly to the development of novel therapeutic agents. The pyrazole moiety serves as a crucial element in medicinal chemistry, given its efficacy in enhancing drug properties and interactions with biological targets. Notably, pyrazoles have demonstrated potential in treating conditions such as cancer, inflammation, microbial infections, and neurological disorders. Their ability to serve as synthons in organic synthesis further underscores their importance in drug discovery and development processes (A. M. Dar & Shamsuzzaman, 2015).

Advances in Pyrazolo[1,5-a]Pyrimidines

The study of pyrazolo[1,5-a]pyrimidines, closely related to pyrazole derivatives, highlights the dynamic nature of research in this area. These compounds are investigated for their regio-orientation and regioselectivity in chemical reactions, which are critical for the development of drugs with precise therapeutic actions. The nuanced understanding of these reactions enables the creation of more effective and safer drugs by manipulating the pyrazole structure. This area of research is vital for identifying new therapeutic agents and understanding their mechanisms of action (M. Mohamed & A. M. Mahmoud, 2019).

Pyrazoline-based Neurodegenerative Disease Treatments

Research into pyrazoline compounds has also extended into the treatment of neurodegenerative diseases. Pyrazolines are identified for their neuroprotective properties, offering new avenues for treating disorders like Alzheimer’s and Parkinson’s diseases. The exploration of pyrazoline derivatives in this context underscores the compound's versatility and potential in addressing complex neurological conditions. This research direction signifies a promising frontier for developing novel treatments that could alleviate the symptoms or potentially halt the progression of neurodegenerative diseases (M. Ahsan et al., 2022).

properties

IUPAC Name

2-amino-N-(2-propan-2-ylpyrazol-3-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-6(2)12-7(3-4-10-12)11-8(13)5-9;;/h3-4,6H,5,9H2,1-2H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVZHTRCOTUPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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